molecular formula C23H14ClF3N6O B610767 Seletalisib CAS No. 1362850-20-1

Seletalisib

Numéro de catalogue B610767
Numéro CAS: 1362850-20-1
Poids moléculaire: 482.85
Clé InChI: LNLJHGXOFYUARS-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Seletalisib is a novel small-molecule inhibitor of PI3Kδ . It has been evaluated in biochemical assays, cellular assays of adaptive and innate immunity, and an in vivo rat model of inflammation . It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .


Synthesis Analysis

Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor . It was evaluated in biochemical assays, cellular assays of adaptive and innate immunity, and an in vivo rat model of inflammation .


Molecular Structure Analysis

Seletalisib belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other .


Chemical Reactions Analysis

Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor able to block protein kinase B (AKT) phosphorylation following activation of the B-cell receptor in a B-cell line .

Applications De Recherche Scientifique

  • Treatment for Activated PI3Kδ Syndromes : Seletalisib showed positive results in treating activated PI3Kδ syndrome (APDS), a rare immunodeficiency disease. Patients experienced improvements in clinical and immunological features, and the drug maintained a favorable risk–benefit profile over a period of up to 96 weeks (Diaz et al., 2020).

  • Efficacy in Primary Sjögren’s Syndrome : A Phase II study on patients with Primary Sjögren’s Syndrome (PSS) indicated that seletalisib might lead to clinical improvement and has an acceptable safety and tolerability profile. Histological analyses showed reduced lymphocytic infiltration in salivary glands (Juarez et al., 2019).

  • Influence on Brain Disposition : Research on the role of P-glycoprotein in the brain disposition of seletalisib revealed that it restricts the brain penetration of the drug, with minimal effect on its intestinal absorption. This study highlights the potential for drug-drug interactions involving seletalisib and P-glycoprotein inhibitors (Nicolas et al., 2020).

  • Characterization as a PI3Kδ Inhibitor : Seletalisib has been characterized as a potent, selective PI3Kδ inhibitor, effective in blocking protein kinase B phosphorylation and inhibiting proinflammatory cytokine secretion in immune cells. This makes it a potential therapeutic candidate for B-cell malignancies and autoimmune diseases (Allen et al., 2017).

  • First-in-human Safety and Tolerability Studies : Early human studies have assessed the safety, tolerability, and pharmacokinetic/pharmacodynamic profiles of seletalisib, supporting its continued development for immune-inflammatory diseases (Helmer et al., 2017).

  • Effect on Dendritic Cells : Seletalisib impairs the maturation and antigen-presenting function of monocyte-derived dendritic cells and promotes their migration. This suggests its potential use in preventing exaggerated immune responses in conditions like autoimmune disorders (Scopelliti et al., 2022).

  • Impact on IL-17-producing Cells : Inhibition of PI3Kδ by seletalisib reduces pro-inflammatory cytokines production from IL-17-producing adaptive and innate-like lymphocytes, suggesting its therapeutic potential for IL-17-mediated chronic inflammatory diseases like psoriasis and spondyloarthritis (Chen et al., 2020).

Orientations Futures

Despite enrolment challenges, seletalisib demonstrated a trend towards clinical improvement in patients with PSS. Histological analyses demonstrated encouraging effects of seletalisib on salivary gland inflammation and organisation .

Propriétés

IUPAC Name

N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLJHGXOFYUARS-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seletalisib

CAS RN

1362850-20-1
Record name Seletalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SELETALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
M Juarez, N Diaz, GI Johnston, S Nayar, A Payne… - …, 2021 - academic.oup.com
… Serious adverse events (AEs) were reported in 3/13 of patients receiving seletalisib vs 1/14 … Serum IgM and IgG concentrations decreased in the seletalisib group vs placebo. Seletalisib …
Number of citations: 29 academic.oup.com
RA Allen, DC Brookings, MJ Powell, J Delgado… - … of Pharmacology and …, 2017 - ASPET
… Seletalisib is a novel small-molecule inhibitor of PI3Kδ that … Our findings show that seletalisib is a potent, ATP-competitive, … Moreover, seletalisib inhibited N-formyl peptide–stimulated …
Number of citations: 47 jpet.aspetjournals.org
N Diaz, M Juarez, C Cancrini, M Heeg… - The Journal of …, 2020 - journals.aai.org
… Seletalisib is a potent and selective oral PI3Kδ inhibitor with potential for patients with APDS (16–18). We assessed the ability of seletalisib to … , and efficacy of seletalisib in patients with …
Number of citations: 20 journals.aai.org
L Gao, H Chuai, M Ma, SQ Zhang, J Zhang, J Li… - Bioorganic …, 2023 - Elsevier
PI3Kδ inhibitors play an important role in the treatment of leukemia, lymphoma and autoimmune diseases. Herein, using our reported compounds as the lead compound, we designed …
Number of citations: 3 www.sciencedirect.com
E Helmer, M Watling, E Jones, D Tytgat… - European journal of …, 2017 - Springer
… Seletalisib was well tolerated at doses ≤15 mg (Study-1) and … seletalisib (Study-2 rash AEs: 18 in 12 seletalisib-treated subjects versus 1 in 1 placebo-treated subject). Mean seletalisib …
Number of citations: 22 link.springer.com
N Yager, C Haddadeen, M Powell… - Journal of …, 2018 - eprints.soton.ac.uk
… -CD3 and incubated either in vehicle or seletalisib for 48 h, and supernatants then removed … exposure to seletalisib, with doses of 1 μM and 10 μM seletalisib causing reductions of 79% …
Number of citations: 8 eprints.soton.ac.uk
F Scopelliti, L Mercurio, C Cattani… - Journal of Leukocyte …, 2022 - academic.oup.com
… seletalisib, a potent and specific inhibitor of PI3K p110δ, on phenotype and antigen-presenting functions of monocyte-derived DCs undergone maturation via LPS. Seletalisib … seletalisib …
Number of citations: 4 academic.oup.com
M Juarez, N Diaz, GI Johnston, S Nayar, A Payne… - 2019 - ard.bmj.com
Background: Seletalisib is a potent, selective oral inhibitor of phosphoinositide-3 kinase delta (PI3Kδ). Preclinical data have shown that the PI3Kδ pathway is upregulated within salivary …
Number of citations: 5 ard.bmj.com
E Helmer, JM Nicolas, J Long, AF Roffel… - The Journal of …, 2017 - Wiley Online Library
… administered seletalisib formulations compared with orally administered seletalisib reference … balance recovery of seletalisib, to identify the metabolite profile of seletalisib in plasma, …
Number of citations: 6 accp1.onlinelibrary.wiley.com
JM Nicolas, H Chanteux, J Nicolaï, F Brouta… - European Journal of …, 2020 - Elsevier
… Seletalisib is an orally bioavailable selective inhibitor of phosphoinositide 3-… -gp in seletalisib disposition, especially brain distribution, and the associated risks of interactions. Seletalisib …
Number of citations: 2 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.